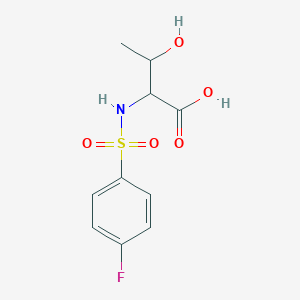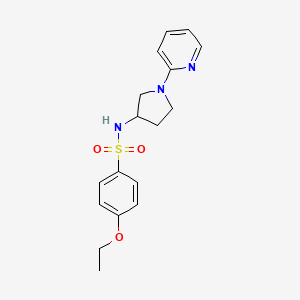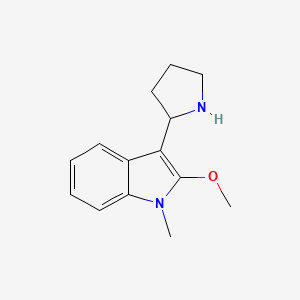
2-Methoxy-1-methyl-3-pyrrolidin-2-ylindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-1-methyl-3-pyrrolidin-2-ylindole is a useful research compound. Its molecular formula is C14H18N2O and its molecular weight is 230.311. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives
2-Methoxy-1-methyl-3-pyrrolidin-2-ylindole is a chemical compound that has been explored in various scientific research applications, particularly in chemical synthesis. A study focused on creating 5-methoxy or 5,5-dimethoxy-4-methyl-3-pyrrolin-2-ones from chlorinated 4-methyl-pyrrolidin-2-ones highlighted the potential of such compounds in the synthesis of other chemical structures (Bellesia et al., 2001).
Methuosis Induction in Cancer Cells
Another research application is in the field of cancer treatment. A study identified indole-based chalcones, structurally related to this compound, which induce a novel type of non-apoptotic cell death called methuosis in glioblastoma and other types of cancer cells (Robinson et al., 2012).
Bioreductive Anticancer Agents
The compound also finds relevance in the development of novel bioreductive anticancer agents. A study described the synthesis of indolequinones, including structures similar to this compound, and their efficacy against aerobic and hypoxic mammalian cells (Cotterill et al., 1994).
Catalysis in Organic Synthesis
Palladium(II) complexes of ligands similar to this compound were studied for their role as catalysts in the methoxycarbonylation of olefins, suggesting its potential use in organic synthesis and industrial applications (Zulu et al., 2020).
Pyrrolidines in Medicine and Industry
Research into pyrrolidines, a class of compounds to which this compound belongs, has indicated their importance in medicine and industry, such as in the development of dyes and agrochemical substances (Żmigrodzka et al., 2022).
Antibacterial Activity
The synthesis and evaluation of 4-Pyrrolidin-3-cyanopyridine derivatives demonstrated antibacterial activity, pointing to the potential medical applications of compounds structurally related to this compound (Bogdanowicz et al., 2013).
Safety and Hazards
Metoclopramide may damage the unborn child and requires immediate medical attention if exposure occurs .
Future Directions
Research on pyrrolidine compounds, including derivatives of 2-methoxy-1-methyl-3-pyrrolidin-2-ylindole, continues to explore their potential in drug discovery. Understanding their structure-activity relationships and exploring innovative synthetic strategies can guide the development of novel bioactive compounds .
Propiedades
IUPAC Name |
2-methoxy-1-methyl-3-pyrrolidin-2-ylindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-16-12-8-4-3-6-10(12)13(14(16)17-2)11-7-5-9-15-11/h3-4,6,8,11,15H,5,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNVPGYHZFCZHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1OC)C3CCCN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
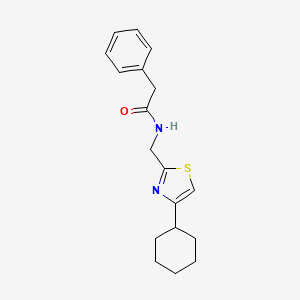
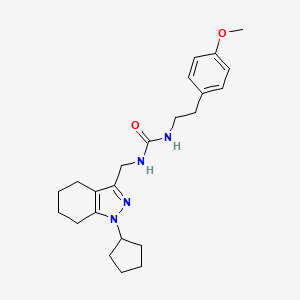
![2-[(3,4-Dichlorophenyl)methoxy]-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole](/img/structure/B2481401.png)
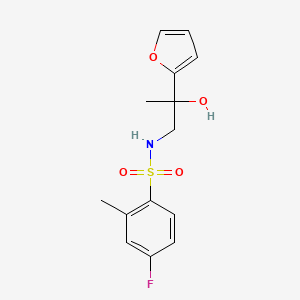
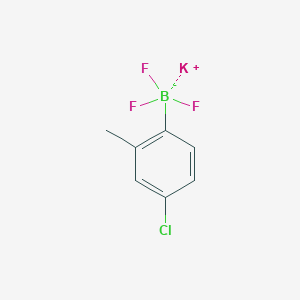
![4-{[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid](/img/structure/B2481406.png)
![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2481407.png)
![6-Benzyl-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2481409.png)


![4-chloro-2-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol](/img/structure/B2481413.png)
![(E)-N-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N'-hydroxymethanimidamide](/img/structure/B2481414.png)
